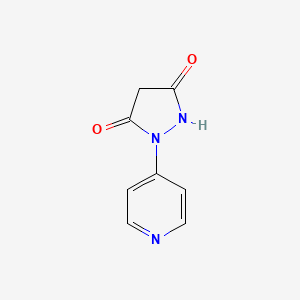
3,5-Pyrazolidinedione, 1-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE is a heterocyclic compound that features both a pyrazolidine and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the pyrazolidine-3,5-dione moiety is particularly noteworthy for its biological activity and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE typically involves the reaction of pyridine derivatives with pyrazolidine-3,5-dione precursors. One common method includes the condensation of 4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolidine ring. Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions
Applications De Recherche Scientifique
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation .
Comparaison Avec Des Composés Similaires
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE is unique due to its dual ring structure, which combines the properties of both pyridine and pyrazolidine-3,5-dione. Similar compounds include:
1-Phenylpyrazolidine-3,5-dione: Lacks the pyridine ring, resulting in different biological activity.
4-(2-(4-Bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione:
This compound’s unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
820238-79-7 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
1-pyridin-4-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12) |
Clé InChI |
MUQVSELJJWXTJK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN(C1=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


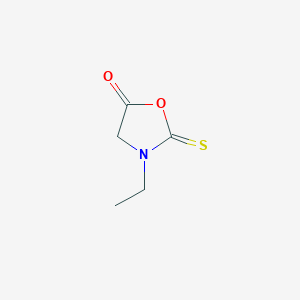
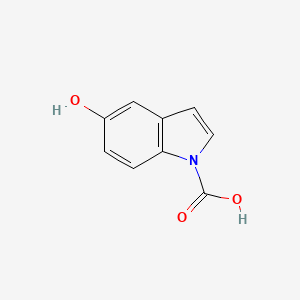
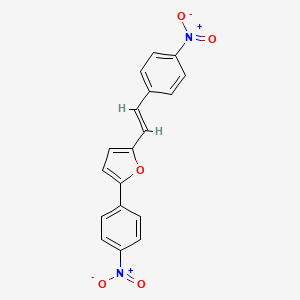
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
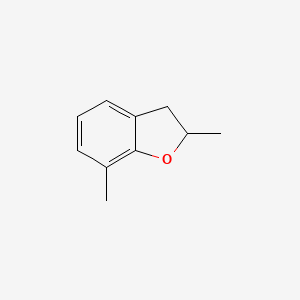
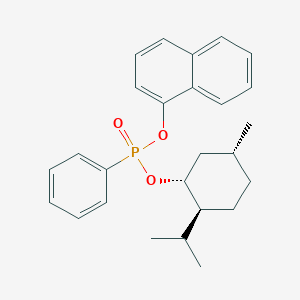

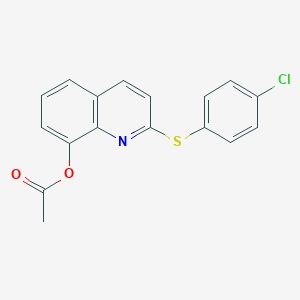
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
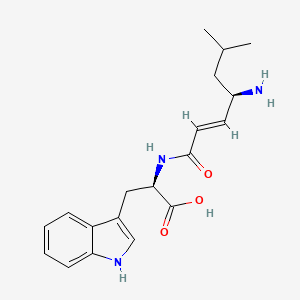

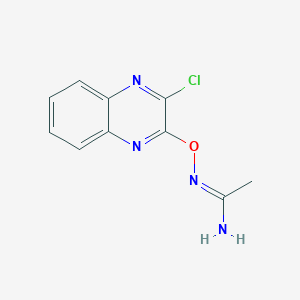
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

